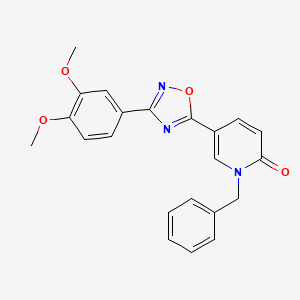
1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was initially discovered in the 1990s as part of a screening program for compounds that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, DMXAA has been studied extensively for its anti-tumor properties and mechanism of action.
Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-oxadiazole derivatives, which include the compound 1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, have been studied for their anticancer properties. Notably, a study found that certain compounds in this category demonstrated significant anticancer activity against various cancer cell lines. This indicates a potential for these compounds to be developed into anticancer drugs (Vaidya et al., 2020).
Synthesis Techniques
Research has explored various methods for synthesizing oxadiazole derivatives. For instance, a study demonstrated the synthesis of 3,5-diphenyl-1,2,4-oxadiazole through a reaction involving benzylcobaloxime with alkyl nitrite under visible light irradiation, showcasing a novel approach to synthesizing these compounds (Kijima et al., 1994).
Biological Activity Prediction
The biological activity of compounds containing the 1,2,4-oxadiazole ring, such as the mentioned compound, has been predicted using computational methods. This approach helps in identifying potential biological applications of these compounds before conducting laboratory experiments (Kharchenko et al., 2008).
Antimicrobial and Antioxidant Activities
Some 1,2,4-oxadiazole derivatives have been evaluated for their antimicrobial and antioxidant activities. This research indicates a potential for these compounds to be used in pharmaceutical applications targeting microbial infections and oxidative stress-related conditions (Bassyouni et al., 2012).
Optical Properties and Device Performance
1,2,4-oxadiazole derivatives also have significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Research into the optical properties of these compounds has implications for improving the efficiency and performance of OLEDs and related devices (Wang et al., 2001).
Propiedades
IUPAC Name |
1-benzyl-5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-18-10-8-16(12-19(18)28-2)21-23-22(29-24-21)17-9-11-20(26)25(14-17)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXHKSIFGUDSKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

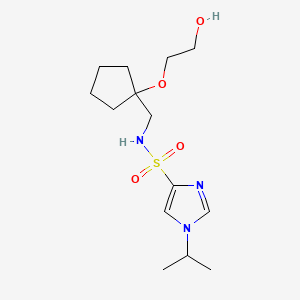
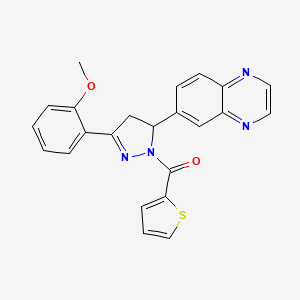
![4-[(Hydroxyimino)methyl]benzoic acid](/img/structure/B2377105.png)
![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2377106.png)
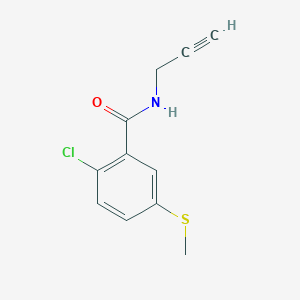


![Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate](/img/structure/B2377114.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2377115.png)
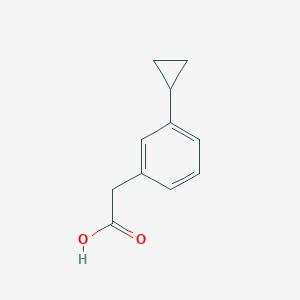
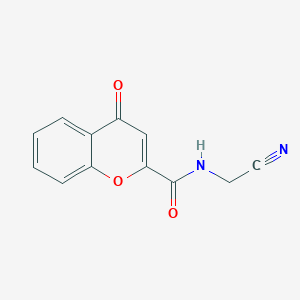
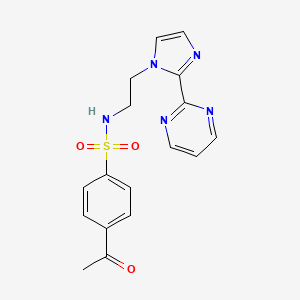
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2377121.png)
